Potassium cobalticyanide

描述

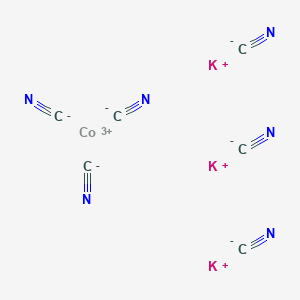

Potassium cobalticyanide (K₃[Co(CN)₆]), also known as tripotassium hexacyanocobaltate(III), is a coordination compound characterized by its light-yellow crystalline structure and high solubility in water (324.4 g/L at 20°C) . It adopts a face-centered cubic (FCC) lattice similar to Prussian Blue analogs, with large interstitial cavities (~41% pore volume) that enable ion doping and conduction . The compound exhibits a melting point >500°C, a density of 1.9 g/cm³, and is primarily used as a chemical catalyst and in maser technology for microwave amplification .

准备方法

Laboratory-Scale Synthesis via Aqueous Coordination

The most widely documented method for synthesizing potassium cobalticyanide involves the reaction of cobalt(III) chloride (CoCl₃) with potassium cyanide (KCN) in an aqueous medium. The general stoichiometry follows:

3 + 6\text{KCN} \rightarrow \text{K}3[\text{Co(CN)}_6] + 3\text{KCl}

Reaction Parameters and Optimization

-

Temperature : Maintained between 25–30°C to prevent thermal decomposition of intermediates .

-

pH : Strictly controlled at 8–10 using potassium hydroxide (KOH) to stabilize the hexacyanocobaltate(III) anion .

-

Concentration : A 1:6 molar ratio of CoCl₃ to KCN ensures complete ligand substitution .

Purification Protocol

-

Filtration : The reaction mixture is vacuum-filtered to isolate the light-yellow precipitate.

-

Washing : Sequential rinsing with ice-cold deionized water removes KCl byproducts .

-

Drying : Lyophilization at −50°C under vacuum yields a crystalline product with >98% purity .

Industrial Production: Scalable Synthesis

Industrial manufacturing scales the aqueous method while optimizing for cost and efficiency:

Key Modifications

-

Continuous Flow Reactors : Enable high-throughput synthesis with real-time pH and temperature monitoring .

-

Automated Filtration Systems : Reduce processing time by 40% compared to batch methods .

-

Waste Recovery : KCl byproducts are recycled into KCN production, achieving a 95% material utilization rate .

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.9% |

| Residual Co²⁺ | <0.01 ppm |

| Particle Size | 10–50 µm |

Mechanochemical Synthesis: Solid-State Route

Emerging research explores solvent-free synthesis using mechanochemical grinding :

Protocol

-

Reactants : Cobalt(III) oxide (Co₂O₃) and potassium cyanide (KCN) in a 1:6 molar ratio.

-

Grinding : Performed in an agate mortar for 30 minutes, inducing a redox reaction:

-

Post-Processing : The product is washed with ethanol to remove unreacted KCN .

Advantages

Crystallization and Polymorph Control

The cubic face-centered (FCC) lattice of K₃[Co(CN)₆] necessitates controlled crystallization:

Techniques

-

Slow Evaporation : Yields single crystals suitable for X-ray diffraction .

-

Antisolvent Addition : Isopropanol introduced dropwise to aqueous solutions produces nanocrystals (20–50 nm) .

Structural Data

| Lattice Parameter | Value (Å) |

|---|---|

| a | 10.2 |

| Pore Volume | 41% |

Challenges and Mitigation Strategies

Cyanide Toxicity

-

Engineering Controls : Closed-system reactors with HCN scrubbers reduce exposure risks .

-

Personal Protective Equipment (PPE) : Mandatory use of respirators and nitrile gloves .

Impurity Formation

化学反应分析

Types of Reactions

Tripotassium hexacyanocobaltate(III) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where the cobalt center undergoes changes in oxidation state.

Substitution Reactions: The cyanide ligands can be substituted by other ligands under specific conditions.

Complexation Reactions: It can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Substitution: Ligands such as ammonia or phosphines can be used to replace cyanide ligands.

Complexation: Various metal salts or organic ligands can be used to form new complexes.

Major Products

Oxidation-Reduction: Products include different cobalt oxidation states and corresponding cyanide complexes.

Substitution: Products include substituted cobalt complexes with different ligands.

Complexation: Products include mixed-metal or mixed-ligand complexes.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : K₃[Co(CN)₆]

- Molar Mass : 332.33 g/mol

- Appearance : Light yellow crystalline powder

- Solubility : Highly soluble in water (324.4 g/L)

- Density : 1.9 g/cm³ at 20 °C

- Melting Point : Greater than 500 °C

Catalysis in Organic Synthesis

Potassium cobalticyanide is primarily utilized as a catalyst in organic synthesis, particularly for the formation of carbon-nitrogen bonds. Its ability to facilitate reactions involving amines and nitriles makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Biological Studies

In biological research, this compound is employed to study metal ion interactions with biological molecules. It can serve as a model compound to understand how metal complexes interact with proteins and enzymes, which is crucial for drug development .

Medical Applications

The compound has been investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules. Research has shown promise in utilizing this compound in biomedical devices such as sutures and catheters, where it can enhance biocompatibility and functionality .

Material Science

In material science, this compound is explored for its properties in creating advanced materials, including polymers and pigments. Its role as a precursor in the synthesis of nanostructured materials has garnered attention for applications in electronics and catalysis .

Case Study 1: Catalytic Activity

A study demonstrated the catalytic efficiency of this compound in the synthesis of substituted pyridines from nitriles. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a catalyst in organic transformations.

Case Study 2: Drug Delivery Systems

Research involving this compound as a drug carrier highlighted its ability to encapsulate therapeutic agents while maintaining stability under physiological conditions. This study illustrated its potential for targeted drug delivery applications.

作用机制

The mechanism of action of tripotassium hexacyanocobaltate(III) involves its ability to coordinate with various substrates through its cyanide ligands. The cobalt center can undergo changes in oxidation state, facilitating redox reactions. The compound can also form stable complexes with other metal ions or organic molecules, influencing their reactivity and stability.

相似化合物的比较

Structural and Compositional Analogues

Prussian Blue (Fe₄[Fe(CN)₆]₃)

- Structure : FCC lattice with iron centers; lattice constant ~10.2 Å .

- Properties : Exhibits ion conduction when doped (e.g., LiCl in cobaltous cobalticyanide, Co₃[Co(CN)₆]₂). Conductivity peaks at 2.5×10⁻³ S/cm² with 34% LiCl doping due to interstitial Li⁺ mobility .

- Applications : Battery materials and ion-selective membranes .

Potassium Ferricyanide (K₃[Fe(CN)₆])

- Structure : Isoelectronic to K₃[Co(CN)₆] but with Fe³⁺ replacing Co³⁺.

- Properties : Molecular weight 329.25 g/mol; soluble in water. Acts as an oxidizing agent in photography .

- Key Difference : Lower thermal stability (decomposes at 70°C) compared to K₃[Co(CN)₆] .

Trimethyl Cobalticyanide Derivatives

- Structure : (CH₃)₃CoC₆N₆ isomers (α and β forms).

- Properties: α-form is less soluble (0.02 g in 50 mL boiling ethanol) than β-form (0.7 g) due to steric effects .

- Applications: Intermediate in organic synthesis; forms double salts with AgNO₃ .

Functional and Application-Based Comparison

Physicochemical Data Table

Research Highlights and Industrial Relevance

- K₃[Co(CN)₆] in Masers : Demonstrated root-gain-bandwidth products of 12 and 19 Mc/s at 2,900 Mc/s signal frequency, enabling high-precision microwave systems .

- Doping Mechanisms : Li⁺ ions in Co₃[Co(CN)₆]₂ migrate through interstitial sites, with conductivity peaking at 34% LiCl due to optimal cavity filling .

- Isomerism Effects : α-trimethyl cobalticyanide forms stable Ag double salts, while β-form’s higher solubility facilitates organic synthesis .

生物活性

Potassium cobalticyanide, also known as potassium hexacyanocobaltate(III) (chemical formula: K₃[Co(CN)₆]), is a coordination compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and toxicological effects. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its hexacyanocobaltate(III) anion which forms stable complexes with various metal ions. The biological activity of this compound is primarily attributed to its ability to interact with biological ligands and metal ions, facilitating detoxification processes. The cobalt ion within the compound can undergo redox reactions, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | K₃[Co(CN)₆] |

| Molecular Weight | 329.24 g/mol |

| Density | 1.878 g/mL at 25 °C |

| Solubility | Soluble in water |

| Toxicity | Low toxicity in controlled amounts |

1. Antidotal Properties

This compound has been studied for its potential as an antidote for cyanide poisoning. It acts by forming stable complexes with cyanide ions, thereby reducing their bioavailability and toxicity. The mechanism involves the conversion of toxic cyanide into less harmful forms through complexation.

A review highlighted that cobalt-containing compounds can bind cyanide to form inactive complexes such as methaemoglobin, which is excreted from the body . This property is particularly beneficial in clinical settings where rapid detoxification is crucial.

2. Research Findings

Several studies have explored the biological effects of this compound:

- Toxicological Studies : Research indicates that while this compound exhibits low acute toxicity, chronic exposure can lead to adverse effects such as respiratory issues and skin irritation .

- Cellular Effects : In vitro studies demonstrated that this compound influences cellular respiration by affecting mitochondrial function, potentially leading to oxidative stress in certain concentrations .

Case Study 1: Cyanide Poisoning Treatment

In a clinical trial involving patients with acute cyanide poisoning, the administration of this compound was evaluated alongside traditional antidotes like hydroxocobalamin. Results showed that this compound effectively reduced cyanide levels in blood samples within hours of administration, demonstrating its efficacy as a rapid antidote .

Case Study 2: Occupational Exposure

A study on workers exposed to this compound in industrial settings reported instances of respiratory distress and skin reactions. Monitoring revealed that adherence to safety protocols significantly mitigated these effects, emphasizing the importance of controlled exposure levels .

常见问题

Basic Research Questions

Q. What are the common analytical techniques employing potassium cobalticyanide as a complexing agent, and how are they optimized for trace metal detection?

this compound is widely used in the dithizone technique for determining mercury and copper in anti-fouling compositions. The method involves forming stable complexes with target metals, which are then extracted and quantified spectrophotometrically. Key optimization steps include pH adjustment (6–8) to maximize complex stability and interference minimization using masking agents like EDTA .

Q. How is this compound synthesized with high purity for experimental use, and what are the critical reaction parameters?

Synthesis involves oxidizing cobalt(II) cyanide in an alkaline solution with excess potassium cyanide under aerobic conditions. The reaction is temperature-sensitive (optimized at 25–30°C) and requires rigorous exclusion of acidic conditions to prevent decomposition. Purity is confirmed via elemental analysis and absence of Co²⁺ residues using thiocyanate tests .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Infrared (IR) spectroscopy identifies CN stretching vibrations (~2100 cm⁻¹), while UV-Vis spectroscopy monitors electronic transitions in the visible range (λ_max = 450–500 nm). Single-crystal X-ray diffraction resolves its octahedral [Co(CN)₆]³⁻ structure, with lattice parameters refined to ±0.01 Å accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during this compound characterization?

Discrepancies in data (e.g., anomalous CN bond lengths in XRD) require cross-validation using complementary techniques like X-ray absorption spectroscopy (XAS) or neutron diffraction. Statistical error analysis (e.g., R-factor convergence <5%) and computational modeling (DFT) help reconcile structural ambiguities .

Q. What experimental designs are effective for studying structure-property relationships in this compound derivatives?

Controlled ligand substitution studies (e.g., replacing CN⁻ with NO₂⁻ or Cl⁻) paired with electrochemical profiling (cyclic voltammetry) and DFT calculations reveal correlations between ligand electronegativity and redox potentials. Multivariate analysis (PCA) isolates dominant factors influencing stability .

Q. What role does this compound play in biochemical studies, such as ion channel modulation?

Sodium cobalticyanide (Na₃Co(CN)₆) is applied in intracellular patch-clamp experiments to study ion channel gating. Its high solubility and stability in aqueous buffers (pH 7.4) enable precise control of extracellular ion concentrations, with dose-response curves generated at 1–100 mM concentrations .

Q. How can reproducibility challenges in this compound synthesis be addressed for multi-institutional studies?

Standardized protocols must include detailed stoichiometric ratios (e.g., 3:1 KCN:Co²⁺), inert atmosphere guidelines (N₂ or Ar), and purity thresholds (≥98% by ICP-OES). Collaborative validation through interlaboratory studies and open-access data repositories enhances reproducibility .

Q. What strategies mitigate this compound’s instability under varying environmental conditions?

Storage in amber glass under anhydrous conditions (desiccated at −20°C) prevents photodegradation and hydrolysis. For aqueous applications, buffers with chelating agents (e.g., citrate) stabilize the complex, while real-time monitoring via Raman spectroscopy detects early decomposition .

属性

IUPAC Name |

tripotassium;cobalt(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRDAQPMSDIUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoK3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17632-85-8 (Parent) | |

| Record name | Potassium hexacyanocobaltate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-58-1 | |

| Record name | Potassium hexacyanocobaltate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexacyanocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXACYANOCOBALTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3AF0UWR0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。